molecular formula C30H31NO2 B1385658 N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline CAS No. 1040688-09-2

N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline

Cat. No.: B1385658
CAS No.: 1040688-09-2
M. Wt: 437.6 g/mol
InChI Key: KWCKOYNONSQQPF-UHFFFAOYSA-N
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Description

N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline is an organic compound that features a complex structure with multiple aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Etherification: The initial step involves the etherification of 4-hydroxybenzyl alcohol with phenethyl bromide to form 4-(phenethyloxy)benzyl alcohol.

    Protection and Functionalization:

    Deprotection and Final Assembly: The protecting group is removed, and the final product is obtained through a coupling reaction with 3-phenylpropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism by which N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic rings and ether linkages, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(2-phenylethoxy)phenyl]methyl]-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-33-30-16-8-7-15-29(30)31-24-27-17-19-28(20-18-27)32-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCKOYNONSQQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCC3=CC=C(C=C3)OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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